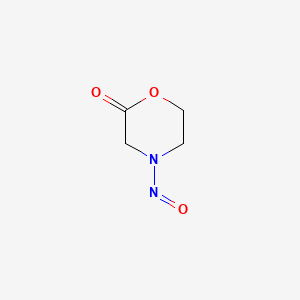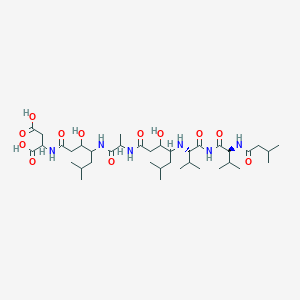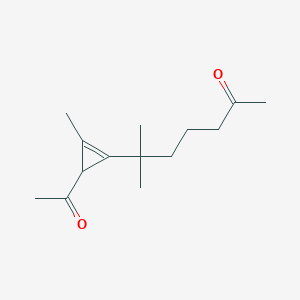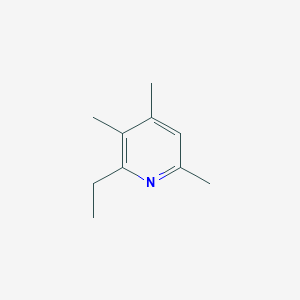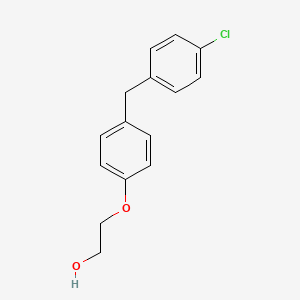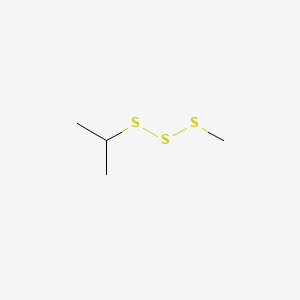
Trisulfide, methyl 1-methylethyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trisulfides, including methyl isopropyl trisulfide, typically involves the coupling of thiols or disulfides. One common method is the reaction of disulfides with sulfur sources under mild conditions. For instance, a straightforward preparation involves the reaction of disulfanyl acetates with sodium methoxide in tetrahydrofuran (THF), followed by quenching with organothiosulfonates . This method provides high yields and purity of the desired trisulfide.
Industrial Production Methods
Industrial production of trisulfides often employs similar synthetic routes but on a larger scale. The use of readily available substrates and mild reaction conditions is crucial for efficient production. The process may involve continuous flow reactors to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Methyl isopropyl trisulfide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the trisulfide to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of trisulfides can yield thiols or disulfides, often using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of different organosulfur compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various organosulfur compounds depending on the nucleophile used.
科学研究应用
Methyl isopropyl trisulfide has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
作用机制
The mechanism of action of methyl isopropyl trisulfide involves its interaction with biological molecules through its sulfur atoms. These interactions can lead to the formation of disulfide bonds with proteins, affecting their structure and function. The compound may also generate reactive sulfur species, which can modulate cellular signaling pathways and exert antimicrobial effects .
相似化合物的比较
Similar Compounds
Diallyl trisulfide: Found in garlic, known for its antimicrobial and anticancer properties.
Dimethyl trisulfide: Commonly found in Allium species, used as a flavoring agent and in pest control.
Dipropyl trisulfide: Another organosulfur compound with similar properties and applications.
Uniqueness
Methyl isopropyl trisulfide is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its combination of a methyl group and an isopropyl group attached to the trisulfide chain differentiates it from other trisulfides, influencing its solubility, volatility, and interaction with biological targets.
属性
CAS 编号 |
68844-99-5 |
|---|---|
分子式 |
C4H10S3 |
分子量 |
154.3 g/mol |
IUPAC 名称 |
2-(methyltrisulfanyl)propane |
InChI |
InChI=1S/C4H10S3/c1-4(2)6-7-5-3/h4H,1-3H3 |
InChI 键 |
ZUJLLBXDHHTMEV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)SSSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


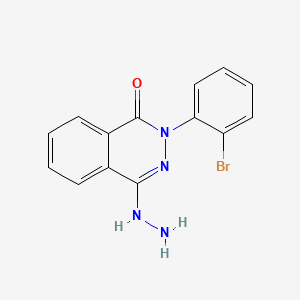
![4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate](/img/structure/B14465039.png)
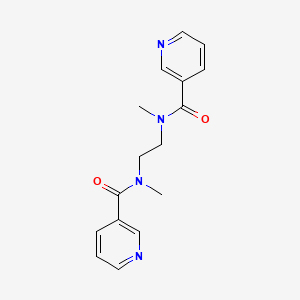

![1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide](/img/structure/B14465070.png)


